molecular formula C10H13N3O2 B016544 4-(Methylnitrosamino)-4-(3-pyridyl)butanal CAS No. 64091-90-3

4-(Methylnitrosamino)-4-(3-pyridyl)butanal

Cat. No. B016544
CAS RN: 64091-90-3
M. Wt: 207.23 g/mol
InChI Key: FRJHUNPWTKLYGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal involves the metabolic activation by cytochrome P450 enzymes, leading to various metabolites including keto alcohol and keto aldehyde. The studies reveal the enzyme specificity and the influence of inhibitors like phenethyl isothiocyanate on its metabolism, highlighting the complex interactions within human liver microsomes and the significant role of P450 1A2 in its bioactivation (Smith et al., 1996).

Molecular Structure Analysis

The molecular structure of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal and its metabolites has been elucidated through various analytical techniques. Studies have identified the absolute configuration of its metabolites, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), through chiral derivatizing agents, providing insight into the stereochemical aspects of its metabolic formation and further metabolism in tissues (Hecht et al., 2000).

Chemical Reactions and Properties

The chemical reactions of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal involve its conversion to various metabolites through enzymatic processes, with cytochrome P450 playing a central role. The formation of specific metabolites such as keto alcohol, keto aldehyde, and NNAL underlines its reactive nature and the potential for inducing DNA damage, emphasizing the importance of understanding these pathways for assessing the carcinogenic risk associated with tobacco exposure (Smith et al., 1992).

Physical Properties Analysis

The physical properties of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal and its metabolites, such as solubility and stability, are crucial for understanding its behavior in biological systems. Analytical techniques like liquid chromatography and mass spectrometry have been used to characterize these properties, aiding in the development of methods for the detection and quantification of these compounds in biological matrices (Xia et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal, including its reactivity and interactions with DNA, have been a focus of research to understand its mutagenic and carcinogenic potential. Studies have shown that its metabolites can induce DNA adducts and damage, which are critical events in the carcinogenic process, highlighting the importance of elucidating these chemical interactions for assessing the health risks associated with tobacco use (Hecht et al., 1986).

Scientific Research Applications

Biomarker for Tobacco Smoke Exposure

4-(Methylnitrosamino)-4-(3-pyridyl)butanal (NNAL), a metabolite of the tobacco-specific nitrosamine NNK, is used as a biomarker for exposure to tobacco smoke. Its presence in human urine, even at low concentrations, indicates exposure to carcinogenic nitrosamines in tobacco and tobacco smoke. This application is crucial for epidemiologic studies assessing health risks associated with tobacco smoke exposure (Jacob et al., 2008).

Understanding Bioactivation and Detoxification Mechanisms

Studies on NNK, including its metabolite NNAL, have shed light on the mechanisms of bioactivation and detoxification of tobacco-specific lung carcinogens. This research includes the identification of metabolites in humans and animals, understanding the role of enzymes like cytochrome P450 in metabolic activation, and exploring DNA and protein adduct formation. This knowledge is vital for developing methods to assess bioactivation in humans, aiding in lung cancer susceptibility and prevention studies (Hecht, 1996).

Analysis in Human Urine

Methods have been developed to analyze NNAL in human urine, enhancing our ability to measure exposure to tobacco-specific carcinogens. These methods involve complex analytical procedures like liquid chromatography and mass spectrometry, demonstrating the challenges in detecting low concentrations of carcinogens and their metabolites (Xia et al., 2005).

Investigating DNA Damage and Carcinogenesis

Research has compared the DNA damage induced by NNK and its metabolites in rat hepatocytes, providing insights into the genotoxicity of tobacco-specific nitrosamines. Such studies are crucial for understanding how these compounds contribute to cancer development, particularly in the context of lung cancer caused by tobacco use (Demkowicz-Dobrzański & Castonguay, 1991).

Role in Tobacco Smoke Formation

NNAL is an important compound in understanding the formation of carcinogens in tobacco smoke. Research on how nicotine and other compounds in tobacco leaves contribute to the formation of NNK and NNAL under various conditions helps in evaluating the carcinogenic potential of different types of tobacco products (Zejun et al., 2017).

Metabolic Studies

Metabolism studies of NNK and NNAL, including their inhibition by compounds like isothiocyanates, have provided insights into potential strategies for cancer prevention. These studies examine the enzymes involved in metabolizing NNK in lung microsomes and the inhibitory mechanisms of certain dietary components (Smith et al., 1990).

properties

IUPAC Name

N-methyl-N-(4-oxo-1-pyridin-3-ylbutyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJHUNPWTKLYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897139
Record name 4-(methylnitrosamino)-4-(3-pyridyl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylnitrosamino)-4-(3-pyridyl)butanal

CAS RN

64091-90-3
Record name 4-(Methylnitrosamino)-4-(3-pyridyl)butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64091-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylnitrosamino)-4-(3-pyridyl)butanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(methylnitrosamino)-4-(3-pyridyl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLNITROSAMINO)-4-(3-PYRIDYL)BUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921VK962LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
MV Djordjevic, CW Sigountos… - Journal of agricultural …, 1991 - ACS Publications
MATERIALS AND METHODS Apparatus. TSNA and iso-NNAC were separated and quantified on a Hewlett-Packard Model 5890 gas chromatograph interfaced with a Model 610 …
Number of citations: 24 pubs.acs.org
AH Sarker, B Hang - PLoS One, 2022 - journals.plos.org
Thirdhand smoke (THS) is a newly described health hazard composed of toxicants, mutagens and carcinogens, including nicotine-derived tobacco specific nitrosamines (TSNAs), one …
Number of citations: 4 journals.plos.org
SS Hecht, AR Tricker - … of nicotine and related compounds and …, 1999 - books.google.com
Model studies have shown that the reaction of nicotine with nitrous acid in aqueous solution at pH 3.4 and 20 C yields three nitrosation products; 4-(methylnitrosamino)-4-(3-pyridyl) …
Number of citations: 29 books.google.com
X Tang, N Benowitz, L Gundel, B Hang… - … science & technology, 2022 - ACS Publications
Tobacco-specific nitrosamines (TSNAs) are emitted during smoking and form indoors by nitrosation of nicotine. Two of them, N′-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(…
Number of citations: 7 pubs.acs.org
SS Hecht, CHB Chen, R Young… - Contributions to Tobacco …, 1981 - sciendo.com
Nitrosamines derived from the tobacco alkaloids are present in tobacco and tobacco smoke. The principal alkaloid-derived nitrosamines which have been considered in studies to date …
Number of citations: 21 sciendo.com
B Hang, AH Sarker, C Havel, S Saha, TK Hazra… - …, 2013 - academic.oup.com
Exposure to thirdhand smoke (THS) is a newly described health risk. Evidence supports its widespread presence in indoor environments. However, its genotoxic potential, a critical …
Number of citations: 214 academic.oup.com
S Amin, D Desai, SS Hecht… - Tobacco-Specific N …, 2017 - api.taylorfrancis.com
Tobacco-specific A-nitrosamines (TSNA) are the most abundant, strong carcino gens in tobacco smoke. Seven TSNA have been identified in tobacco products: N'-nitrosonornicotine (…
Number of citations: 45 api.taylorfrancis.com
AR Khattab, ARS Ibrahim, SM Ibrahim… - Bulletin of Faculty of …, 2015 - Elsevier
The metabolic fate of nicotine using the cell cultures of microorganisms, mushroom and plants was explored using LC–MS/MS analysis. The study demonstrated parallels to phase I …
Number of citations: 1 www.sciencedirect.com
R Bodhicharla, IT Ryde, GL Prasad… - Environmental and …, 2014 - Wiley Online Library
The metabolites of the tobacco‐specific nitrosamine 4‐(methylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanone (NNK) form DNA adducts in animal models. While there are many reports of …
Number of citations: 19 onlinelibrary.wiley.com
A Sarker - Mutagenesis, 2013 - escholarship.org
Exposure to thirdhand smoke (THS) is a newly described health risk. Evidence supports its widespread presence in indoor environments. However, its genotoxic potential, a critical …
Number of citations: 0 escholarship.org

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